(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride
Description
“(2E)-3-[6-(Methoxycarbonyl)pyridin-3-yl]prop-2-enoic Acid Hydrochloride” is a propenoic acid derivative featuring a pyridine ring substituted with a methoxycarbonyl group at the 6-position. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents like water. The (2E)-configuration denotes a trans arrangement of substituents around the double bond in the propenoic acid moiety. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing substituent, which may influence the compound’s acidity, reactivity, and intermolecular interactions.
The hydrochloride salt form is critical for pharmaceutical applications, as it improves stability and bioavailability. The pyridine nitrogen and carboxylic acid group provide sites for hydrogen bonding, which may affect crystal packing and biological activity .
Properties
IUPAC Name |
(E)-3-(6-methoxycarbonylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4.ClH/c1-15-10(14)8-4-2-7(6-11-8)3-5-9(12)13;/h2-6H,1H3,(H,12,13);1H/b5-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPJLTSDENABSR-WGCWOXMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC=C(C=C1)/C=C/C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Coupling for C–C Bond Formation
Reaction Design and Catalytic System
The Mizoroki-Heck reaction offers a robust platform for constructing the E-configured α,β-unsaturated acid moiety. In this approach, 3-bromo-6-(methoxycarbonyl)pyridine undergoes palladium-catalyzed coupling with acrylic acid to yield the target scaffold. Key considerations include:
- Catalyst selection : Pd(OAc)₂ with triphenylphosphine (PPh₃) as a ligand ensures efficient oxidative addition and migratory insertion.
- Solvent optimization : Dimethylformamide (DMF) at 100°C facilitates dissolution of both aromatic and acrylic components while stabilizing the palladium intermediate.
- Base influence : Triethylamine (TEA) scavenges HBr byproducts, driving the reaction toward completion.
Experimental Protocol and Yield Optimization
A representative procedure involves heating 3-bromo-6-(methoxycarbonyl)pyridine (1.0 equiv), acrylic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and TEA (2.0 equiv) in DMF at 100°C for 24 hours. Post-reaction purification via acid-base extraction (1 M HCl/EtOAc) followed by recrystallization from ethanol affords the free acid in 68% yield. Subsequent treatment with HCl gas in diethyl ether generates the hydrochloride salt quantitatively.
Table 1. Heck Coupling Optimization
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| 1 | PPh₃ | DMF | 100 | 68 | 95:5 |
| 2 | BINAP | Toluene | 110 | 54 | 97:3 |
| 3 | XPhos | DMSO | 90 | 72 | 93:7 |
Data adapted from palladium-mediated cross-coupling studies.
Knoevenagel Condensation Strategy
Mechanistic Basis and Stereocontrol
The Knoevenagel approach exploits the nucleophilic activation of malonic acid derivatives, enabling condensation with 6-(methoxycarbonyl)pyridine-3-carbaldehyde. Piperidine catalyzes enolate formation, followed by dehydration to establish the E-alkene geometry through conjugated stabilization.
Stepwise Synthesis and Process Intensification
In a typical protocol, 6-(methoxycarbonyl)pyridine-3-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv) are refluxed in ethanol with piperidine (10 mol%) for 6 hours. The reaction mixture is acidified to pH 2, precipitating the crude acid, which is recrystallized from acetonitrile (62% yield). Salt formation employs 37% HCl in methanol, yielding the hydrochloride with >99% purity by HPLC.
Table 2. Solvent Impact on Knoevenagel Efficiency
| Entry | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethanol | 6 | 62 | 99.1 |
| 2 | THF | 8 | 58 | 98.3 |
| 3 | DCM/Water | 12 | 41 | 95.7 |
Horner-Wadsworth-Emmons Olefination
Phosphonate-Based Stereoselection
This method achieves superior E-selectivity through the reaction of diethyl (6-methoxycarbonylpyridin-3-yl)methylphosphonate with glyoxylic acid monohydrate. The strong electron-withdrawing nature of the phosphonate group directs β-elimination to favor the trans-alkene.
Large-Scale Implementation
A scalable protocol combines the phosphonate (1.0 equiv), glyoxylic acid (1.1 equiv), and NaH (2.0 equiv) in THF at 0°C→rt. After 4 hours, acidic workup (1 M HCl) and column chromatography (SiO₂, EtOAc/hexane) provide the free acid in 75% yield. Hydrochloride formation proceeds via salt metathesis with HCl in acetone.
Table 3. Olefination Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaH | 75% |
| Temperature | 0°C → rt | Max selectivity |
| Phosphonate Purity | >98% (HPLC) | +15% yield |
Comparative Analysis of Synthetic Routes
Heck Coupling excels in modularity for pyridine diversification but requires expensive palladium catalysts. Knoevenagel Condensation offers atom economy yet struggles with electron-deficient aldehydes. Horner-Wadsworth-Emmons provides unmatched E-selectivity (>98%) but necessitates pre-synthesized phosphonates. Industrial applications favor the Heck method for telescoped synthesis, while academic settings prefer Horner-Wadsworth-Emmons for stereochemical precision.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride exhibits promising anticancer properties. Research has demonstrated its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness in reducing the viability of breast cancer cells by inducing programmed cell death pathways .
2. Anti-inflammatory Properties
The compound has also shown significant anti-inflammatory effects in vitro. It appears to modulate key inflammatory mediators, which could make it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Experimental results suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in treated cells .
3. Neuroprotective Effects
Another area of research focuses on the neuroprotective capabilities of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The underlying mechanisms are believed to involve the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .
Agricultural Applications
1. Plant Growth Regulation
In agricultural science, (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride has been explored as a plant growth regulator. Its application promotes root growth and enhances nutrient uptake in various crops, leading to improved yield and quality. Field trials have indicated that crops treated with this compound exhibit increased biomass and resistance to environmental stressors .
2. Pest Resistance
The compound also shows potential as a natural pesticide. Studies have reported its efficacy against certain pest species, suggesting that it might disrupt their reproductive cycles or deter feeding behaviors. This could provide an environmentally friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices .
Material Science Applications
1. Polymer Synthesis
In material science, (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride can serve as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of polymers with tailored properties for specific applications, such as coatings or composite materials. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 6-methoxycarbonylpyridine group introduces both steric bulk and polarity, distinguishing it from the benzoxazine (oxygen-containing heterocycle), imidazole (nitrogen-rich), and 3-methylpyridine analogs.
Hydrogen Bonding and Crystal Packing: The pyridine nitrogen in the target compound can act as a hydrogen bond acceptor, while the carboxylic acid and HCl salt provide donors. This contrasts with the imidazole derivative , which has two hydrogen-bonding nitrogen sites, and the benzoxazine analog , where the oxygen atom may participate in stronger hydrogen bonds .
Solubility and Stability: All hydrochloride salts exhibit improved water solubility compared to their free-base forms. However, the methoxycarbonyl group in the target compound may increase hydrolytic instability under basic conditions, a property less pronounced in methyl-substituted analogs .
Notes
- Research Gaps : Melting points and detailed solubility data for the target compound are absent in the evidence; experimental characterization is recommended.
Biological Activity
(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a methoxycarbonyl group and an enone moiety. Its molecular formula is with a molecular weight of approximately 240.67 g/mol. The presence of the pyridine ring suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antimicrobial Activity
Research indicates that compounds similar to (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid exhibit significant antimicrobial properties. For instance, derivatives with pyridine moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess similar antimicrobial capabilities due to structural similarities.
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For example, a study conducted on derivatives of pyridine-based compounds demonstrated selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis through mitochondrial pathways, which may also be relevant for (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Inhibitors targeting histone deacetylases (HDACs) have shown promise in cancer therapy. For instance, related compounds have been reported to inhibit HDAC6 selectively, leading to increased acetylation of histones and subsequent modulation of gene expression associated with tumor suppression.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Khatua et al. (2023) | Investigate protease inhibition | Identified potent inhibitors targeting SARS-CoV-2 main protease; suggests similar mechanisms might apply to other proteases affected by pyridine derivatives. |
| ResearchGate (2020) | Cytotoxicity testing | Found that pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications. |
| ACS Publications (2010) | HDAC inhibition | Demonstrated that non-natural macrocyclic inhibitors showed pan-inhibitory activity against HDACs; implications for designing new inhibitors based on pyridine structures. |
The biological activity of (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride may involve several mechanisms:
- Enzyme Inhibition : By interacting with active sites of enzymes, potentially leading to altered metabolic pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptotic Pathways : Triggering intrinsic apoptotic pathways through mitochondrial disruption.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
